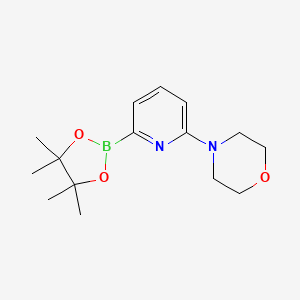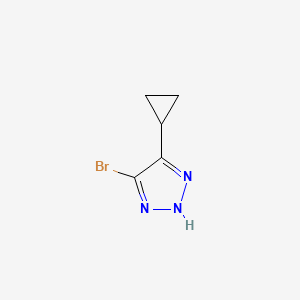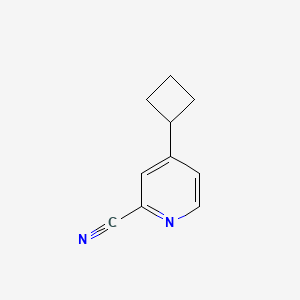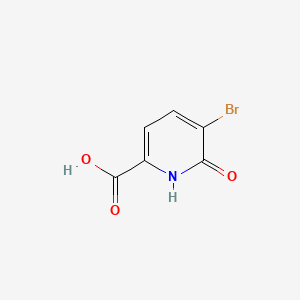
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride, also known as TFMPP, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in the 1970s and has been used for scientific research purposes since then. TFMPP is a psychoactive drug that is commonly used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of serotonin receptors.
Aplicaciones Científicas De Investigación
Organic Synthesis and Drug Development
Compounds with structural features similar to (2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride are utilized in the synthesis of complex molecules. For instance, they play a role in the development of novel ligands for NMDA receptor antagonists, showcasing their importance in neuroscience research and potential therapeutic applications (Moe et al., 1998).
Materials Science
In the domain of materials science, such compounds are integral in creating innovative materials with unique properties. For example, they contribute to the synthesis of polyimides with outstanding thermal stability and mechanical properties, beneficial for aerospace and electronics industries (Yin et al., 2005).
Catalysis
In catalysis, derivatives or structurally related compounds are used as catalysts or ligands in various chemical reactions. This is evident in the development of ruthenium(II) complexes for efficient transfer hydrogenation reactions, indicating their potential for greener and more efficient synthetic processes (Karabuğa et al., 2015).
Analytical Chemistry
Analytical applications are also notable, where such compounds serve as probes or standards in the development of analytical methodologies. This is crucial for the identification and quantification of pharmaceuticals and their impurities, ensuring drug safety and efficacy (El-Sherbiny et al., 2005).
Propiedades
IUPAC Name |
[2-methyl-4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13;/h2-4H,5,13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMULNMOLNAGFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-4-(trifluoromethoxy)phenyl)methanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-(N,N-Dimethylsulfamoyl)-5-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566685.png)


![4-Benzyl-8-chloro-3,4-dihydropyrido[3,2-f][1,4]oxazepin-5(2H)-one](/img/structure/B566690.png)


![5,7-Dichlorothieno[2,3-c]pyridine](/img/structure/B566693.png)

![4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B566695.png)
![Tert-butyl 2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B566696.png)
![[1-(2-Bromophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B566699.png)
